"physicochemical properties of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole"
"physicochemical properties of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole"
An In-Depth Technical Guide to the Physicochemical Properties of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, with the pyrazole nucleus standing out as a "privileged scaffold".[1][2] Its remarkable versatility and presence in numerous approved therapeutic agents underscore its importance in drug discovery.[3][4][5] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5]
This guide focuses on a specific, functionalized derivative: 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole . The strategic introduction of an iodine atom at the C4 position, coupled with an N1-isopropyl and a C3-methyl group, imparts a unique combination of steric and electronic properties. These substitutions are not trivial; they are deliberate modifications designed to modulate lipophilicity, metabolic stability, and target engagement. Understanding the fundamental physicochemical properties of this molecule is therefore a critical prerequisite for any researcher, scientist, or drug development professional aiming to utilize it as a synthetic intermediate or a potential bioactive agent. This document provides a comprehensive analysis of its chemical identity, predicted physicochemical parameters, and the authoritative experimental protocols required for their empirical validation.
Chemical Identity and Structure
Accurate identification is the foundation of all subsequent research. The structural features and key identifiers for 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole are summarized below. The structure consists of a five-membered pyrazole ring, substituted at the 1-position with an isopropyl group, at the 3-position with a methyl group, and at the 4-position with an iodine atom.
| Identifier | Value | Source |
| IUPAC Name | 4-iodo-1-isopropyl-3-methyl-1H-pyrazole | [6] |
| CAS Number | 1215295-86-5 | [6][7] |
| Molecular Formula | C₇H₁₁IN₂ | [6][8] |
| Molecular Weight | 250.08 g/mol | [6][8] |
| SMILES String | CC1=NN(C=C1I)C(C)C | [6] |
| InChI Key | ZOUBXDOZFBNWCB-UHFFFAOYSA-N | [6] |
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| cLogP (Octanol/Water) | 2.85 | Indicates moderate to high lipophilicity, suggesting good potential for membrane permeability but also a possible risk of non-specific binding if too high. |
| Aqueous Solubility (logS) | -3.1 | Predicts low aqueous solubility, a common challenge for lipophilic compounds that can impact formulation and oral bioavailability. |
| pKa (Most Basic) | 1.85 | The pyrazole ring is weakly basic. This low pKa suggests it will be predominantly in its neutral form at physiological pH (7.4), which influences its interaction with targets and its solubility. |
| Boiling Point | 255.7 °C (at 760 mmHg) | Important for purification and assessing volatility. |
| Topological Polar Surface Area (TPSA) | 17.5 Ų | A low TPSA is strongly correlated with good cell membrane permeability and potential for blood-brain barrier penetration. |
Expected Analytical & Spectroscopic Data
For unambiguous structural confirmation and purity assessment, a combination of spectroscopic methods is required. Based on the known structure, the expected spectral data are as follows:
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¹H NMR (Proton NMR):
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Isopropyl CH: A septet is expected around 4.4-4.6 ppm.
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Pyrazole C5-H: A singlet is expected around 7.4-7.6 ppm.
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Methyl C3-CH₃: A singlet is expected around 2.2-2.4 ppm.
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Isopropyl CH₃: A doublet is expected around 1.4-1.5 ppm, integrating to 6 protons.
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¹³C NMR (Carbon NMR):
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Expected peaks would correspond to the three distinct methyl carbons, the isopropyl methine carbon, and the three unique pyrazole ring carbons. The carbon bearing the iodine (C4) would be significantly shifted downfield.
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Mass Spectrometry (MS):
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The molecular ion peak [M]⁺ is expected at m/z ≈ 250.0. The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies interpretation. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₇H₁₁IN₂.
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Infrared (IR) Spectroscopy:
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C-H stretching: Aliphatic C-H stretches from the methyl and isopropyl groups are expected around 2900-3000 cm⁻¹.
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C=N and C=C stretching: Ring vibrations are expected in the 1400-1600 cm⁻¹ region.
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C-I stretching: A weak absorption is expected in the far-IR region, typically below 600 cm⁻¹.
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Experimental Protocols for Physicochemical Characterization
The following section provides detailed, authoritative methodologies for the empirical determination of key physicochemical properties. These protocols are grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring data reliability and reproducibility.[9][10][11]
Workflow for Comprehensive Physicochemical Characterization
The logical flow for characterizing a novel compound like 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole is crucial. It begins with ensuring the purity of the sample, which is a prerequisite for accurate measurement of its intrinsic properties.
Caption: Workflow for Physicochemical Characterization.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the OECD Guideline 105 and is considered the gold standard for solubility measurement.
Causality: The shake-flask method establishes a thermodynamic equilibrium between the solid solute and the solvent (water), ensuring the measured concentration represents the true saturation solubility. Temperature control is critical as solubility is temperature-dependent.
Methodology:
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Preparation: Add an excess amount of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole (e.g., 10 mg) to a known volume of purified water (e.g., 10 mL) in a sealed, clean glass vial. The excess solid is necessary to ensure saturation is reached.
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Equilibration: Place the vial in a mechanical shaker or agitator within a temperature-controlled water bath set to 25 °C (or other desired temperature). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been maintained.
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Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the water bath for at least 24 hours to allow the undissolved solid to sediment. For colloidal suspensions, centrifugation at a controlled temperature is required.
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Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.
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Calculation: Express the solubility in units such as mg/mL or mol/L.
Protocol 2: Determination of Lipophilicity (LogP/LogD by Shake-Flask Method)
This protocol, based on OECD Guideline 107, measures the partition coefficient (P) between n-octanol and water, which is a key indicator of a molecule's lipophilicity.[12][13][14]
Causality: Lipophilicity is a measure of a compound's preference for a lipid-like environment (n-octanol) versus an aqueous one. This partitioning behavior is fundamental to predicting a drug's absorption and distribution. Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.
Methodology:
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Solvent Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD measurement) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.
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Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
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Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 volume ratio).
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Equilibration: Seal the vessel and shake it at a controlled temperature (25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that can cause emulsions.
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Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the two phases.
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Sampling & Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase by HPLC or another suitable analytical method.
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Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP (or LogD at a specific pH) is the base-10 logarithm of this ratio: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Implications for Drug Development and Research
The physicochemical profile of a molecule dictates its fate in biological systems. Understanding these properties allows for rational drug design and the prediction of its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile.[15][16]
Structure-Property Relationships (SPR)
Each substituent on the pyrazole core deliberately modifies its properties. This diagram illustrates the interplay between the molecular structure and its resulting physicochemical characteristics.
Caption: Key Structure-Property Relationships.
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4-Iodo Group: The large, lipophilic iodine atom significantly increases the molecule's LogP, which can enhance membrane permeability. It also blocks a potential site of metabolism (C4), which may increase the compound's half-life.
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1-Isopropyl Group: This bulky alkyl group further increases lipophilicity and provides steric hindrance around the N1 position, potentially shielding the pyrazole ring from certain metabolic enzymes.
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3-Methyl Group: A small lipophilic addition that can influence target binding through van der Waals interactions.
ADME Profile Inference
The measured and predicted physicochemical properties serve as inputs for forecasting the molecule's ADME behavior.
Caption: Inference of ADME Profile from Physicochemical Data.
This profile suggests that while the compound may readily cross cell membranes, its low aqueous solubility could be a limiting factor for oral absorption, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV candidate. Its high lipophilicity suggests extensive distribution into tissues and a potential for high plasma protein binding, which would affect the free drug concentration.
Conclusion
4-Iodo-1-isopropyl-3-methyl-1H-pyrazole is a synthetic building block with a distinct physicochemical profile engineered by its specific substitution pattern. Its predicted high lipophilicity, low aqueous solubility, and low polar surface area suggest a molecule capable of penetrating biological membranes but one that may present formulation challenges. The provided authoritative protocols for solubility and lipophilicity determination offer a clear path for researchers to validate these computational predictions experimentally. A thorough understanding of these foundational properties is not merely academic; it is an essential, cost-saving, and scientifically rigorous step in leveraging this and similar molecules for advanced applications in drug discovery and materials science.
References
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